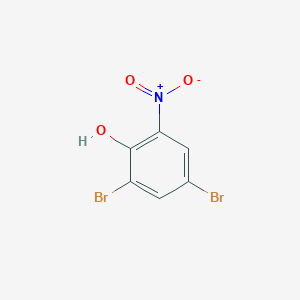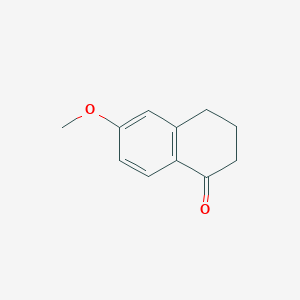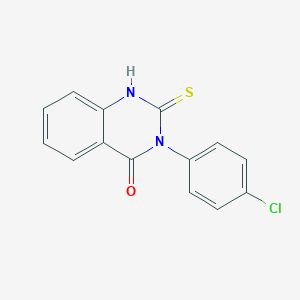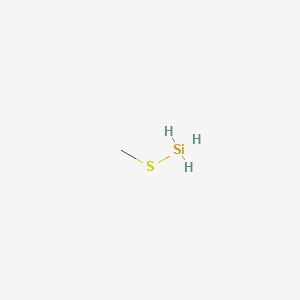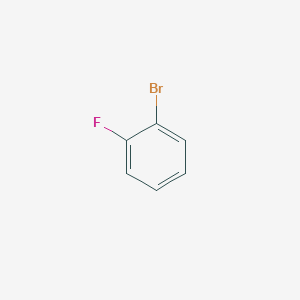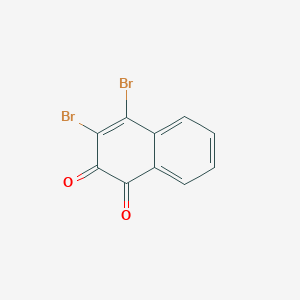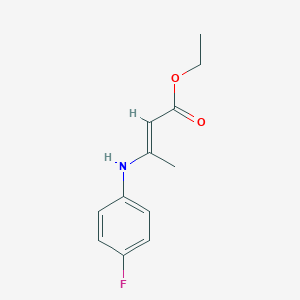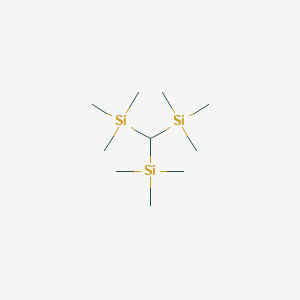![molecular formula C13H8O3 B092531 2-Methylnaphtho[1,2-b]furan-4,5-dione CAS No. 17112-93-5](/img/structure/B92531.png)
2-Methylnaphtho[1,2-b]furan-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-DL-Tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the 6th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-DL-Tryptophan typically involves the fluorination of tryptophan derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 6-Fluoro-DL-Tryptophan may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-DL-Tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
6-Fluoro-DL-Tryptophan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-DL-Tryptophan involves its role as a serotonin synthesis inhibitor. By competing with tryptophan for binding to albumin and passage through the blood-brain barrier, it effectively reduces the synthesis of serotonin in the brain. This property makes it a valuable tool for studying the serotoninergic system and its associated pathways .
Comparison with Similar Compounds
5-Fluoro-DL-Tryptophan: Another fluorinated
Properties
CAS No. |
17112-93-5 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
2-methylbenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3 |
InChI Key |
HVBUAWKAICAILW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES |
CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Synonyms |
2-Methylnaphtho[1,2-b]furan-4,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


